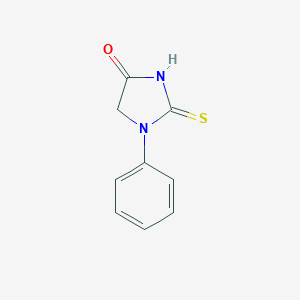

4-Imidazolidinone, 1-phenyl-2-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Imidazolidinone, 1-phenyl-2-thioxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Métodos De Preparación

The synthesis of 4-Imidazolidinone, 1-phenyl-2-thioxo- typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

4-Imidazolidinone, 1-phenyl-2-thioxo- undergoes various chemical reactions, including:

Oxidation: This compound can

Actividad Biológica

4-Imidazolidinone, 1-phenyl-2-thioxo- is a heterocyclic compound notable for its diverse biological activities. This compound contains both nitrogen and sulfur atoms, which contribute to its pharmacological properties. Research has highlighted its potential in various fields, including pharmaceuticals and cancer treatment.

- Molecular Formula : C9H8N2OS

- Molecular Weight : 192.24 g/mol

- CAS Number : 54107-52-7

- IUPAC Name : 1-phenyl-2-sulfanylideneimidazolidin-4-one

Synthesis

The synthesis of 4-Imidazolidinone, 1-phenyl-2-thioxo- typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate, leading to the formation of the desired product through cyclization processes.

Anticancer Activity

Recent studies have shown that derivatives of imidazolidinone, including 4-Imidazolidinone, 1-phenyl-2-thioxo-, exhibit significant anticancer properties. Notably, a derivative identified as compound 9r demonstrated potent anticancer activity against colorectal carcinoma cell lines HCT116 and SW620 by inducing apoptosis through the mitochondrial pathway. This mechanism was linked to increased reactive oxygen species (ROS) production and activation of the c-Jun N-terminal kinase (JNK) pathway .

Table 1: Anticancer Activity of Compound 9r

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induces ROS production, activates JNK pathway |

| SW620 | 4.5 | Induces mitochondrial apoptosis |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazolidinone core can enhance or diminish anticancer activity. For instance, halogenated aromatic substitutions on the imidazolyl ring have been associated with increased potency against various cancer cell lines .

Study on ROS-Induced Apoptosis

A significant study evaluated the effects of compound 9r on human cancer cell lines. The results indicated that compound 9r not only inhibited cell growth but also triggered apoptosis via ROS generation. The use of N-acetylcysteine (NAC), an antioxidant, effectively blocked these effects, confirming the role of oxidative stress in mediating apoptosis .

Evaluation of Novel Derivatives

Another investigation synthesized a series of imidazolidinone derivatives and assessed their antiproliferative effects across multiple cancer types. The findings revealed that specific substitutions led to enhanced cytotoxicity against cervical adenocarcinoma (HeLa) and glioblastoma (U87) cells, suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

1-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMRRAQXKWFYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408217 |

Source

|

| Record name | 4-Imidazolidinone, 1-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54107-52-7 |

Source

|

| Record name | 4-Imidazolidinone, 1-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.